

mScarlet3: A Technical Guide to the Brightest Monomeric Red Fluorescent Protein

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Introduction

The advent of fluorescent proteins has revolutionized the study of cellular dynamics, enabling researchers to visualize and quantify molecular processes in living systems. Among these, red fluorescent proteins (RFPs) are particularly valuable due to their spectral properties, which minimize phototoxicity and allow for deeper tissue penetration. This technical guide provides an in-depth overview of mScarlet3, a novel monomeric red fluorescent protein that stands out for its exceptional brightness, rapid maturation, and superior performance as a fusion tag and Förster Resonance Energy Transfer (FRET) acceptor.^{[1][2][3]}

Core Characteristics of mScarlet3

mScarlet3 was engineered from its predecessor, mScarlet-I, through multiple rounds of targeted and random mutagenesis to enhance its quantum yield and maturation speed.^[4] It is a cysteine-free monomeric protein, which is advantageous for studies in oxidizing environments and for minimizing disulfide-linked artifacts.^{[1][3]}

Quantitative Properties

The key photophysical and biochemical properties of mScarlet3 are summarized in the tables below, offering a comparative look at its performance against its predecessor, mScarlet, and another popular red fluorescent protein, mCherry.

Property	mScarlet3	mScarlet	mCherry
Excitation Maximum (nm)	569	569	587
Emission Maximum (nm)	594	594	610
Extinction Coefficient ($M^{-1}cm^{-1}$)	104,000[5]	100,000	72,000
Quantum Yield (%)	75[1]	70	22
Brightness	78.1[5]	70.0	15.8
Fluorescence Lifetime (ns)	4.0[1]	3.9	1.4
pKa	4.5[5]	4.9	4.5
Maturation Half-Time (min at 37°C)	~31	~40	~15

Brightness is calculated as the product of the extinction coefficient and the quantum yield, divided by 1000.

Spectral Properties

The normalized absorbance and emission spectra of mScarlet3 are depicted below. Its spectral profile makes it an excellent candidate for multicolor imaging and as a FRET acceptor for green fluorescent proteins.

Experimental Protocols

The following are detailed methodologies for the characterization of mScarlet3, adapted from the original research.

Protein Expression and Purification

- **Construct Preparation:** The coding sequence for mScarlet3 is inserted into a suitable expression vector (e.g., pDRESS or pDX) for expression in *E. coli* or mammalian cells.[6]

- **Bacterial Expression:** Plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate an overnight culture in LB medium with the appropriate antibiotic. The overnight culture is then used to inoculate a larger volume of LB medium and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 20°C) overnight.
- **Purification:** Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged mScarlet3 is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with an imidazole gradient and subsequently dialyzed against a suitable buffer (e.g., PBS).

Measurement of Extinction Coefficient

- **Sample Preparation:** A purified and dialyzed solution of mScarlet3 in PBS (pH 7.4) is prepared.
- **Denaturation:** An aliquot of the protein solution is mixed with a final concentration of 1 M NaOH to denature the protein.
- **Spectrophotometry:** The absorbance of the denatured protein is measured at 280 nm and 452 nm. The absorbance at 452 nm corresponds to the denatured chromophore.
- **Calculation:** The concentration of the denatured chromophore is calculated using the known extinction coefficient of the denatured chromophore. This concentration is then used to determine the extinction coefficient of the native protein from its absorbance spectrum.

Measurement of Quantum Yield

The quantum yield of mScarlet3 is determined relative to a standard with a known quantum yield (e.g., mScarlet-I3 with a quantum yield of 0.65).^[7]

- **Sample Preparation:** Prepare dilute solutions of both the mScarlet3 sample and the reference standard in PBS, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

- **Spectrofluorometry:** Record the absorbance spectra and fluorescence emission spectra of both the sample and the standard under identical conditions (excitation wavelength, slit widths).
- **Calculation:** The quantum yield is calculated using the following formula: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}} / n_{\text{std}})^2$ where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Measurement in Live Cells

- **Cell Culture and Transfection:** HeLa cells are cultured on glass-bottom dishes and transfected with a plasmid encoding mScarlet3 fused to a cellular structure (e.g., H2B for nuclear localization).
- **Imaging Setup:** Imaging is performed on a confocal laser scanning microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
- **Photobleaching:** A region of interest (ROI) within a cell expressing the mScarlet3 fusion protein is continuously illuminated with a high-intensity laser (e.g., 561 nm).
- **Data Acquisition:** Images are acquired at regular intervals during the photobleaching process.
- **Analysis:** The fluorescence intensity within the ROI is measured over time. The time it takes for the fluorescence to decrease to 50% of its initial value is determined as the photobleaching half-life.

Maturation Time Measurement

- **Co-transfection:** HeLa cells are co-transfected with two plasmids: one encoding mScarlet3 and another encoding a fast-maturing fluorescent protein of a different color (e.g., mTurquoise2) under the control of the same promoter.
- **Time-lapse Imaging:** Live-cell imaging is initiated shortly after transfection, and images in both the red and cyan channels are acquired over a period of 24-48 hours.

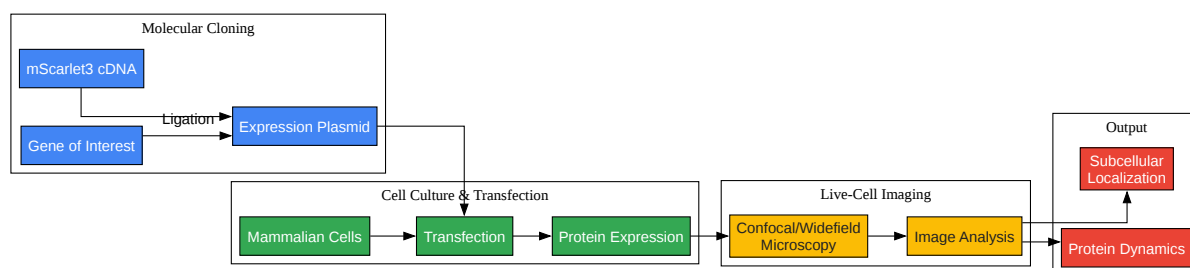
- Analysis: The fluorescence intensity of individual cells is tracked over time in both channels. The time delay between the first appearance of the reference protein's fluorescence and the mScarlet3 fluorescence is measured to determine the maturation time.

Applications and Workflows

mScarlet3's superior characteristics make it a versatile tool for a wide range of applications in cell biology and drug discovery.

Fusion Tag for Live-Cell Imaging

mScarlet3 performs exceptionally well as a fusion tag for labeling subcellular structures and proteins.[8] Its high brightness and photostability allow for long-term imaging of dynamic cellular processes with high signal-to-noise ratio.



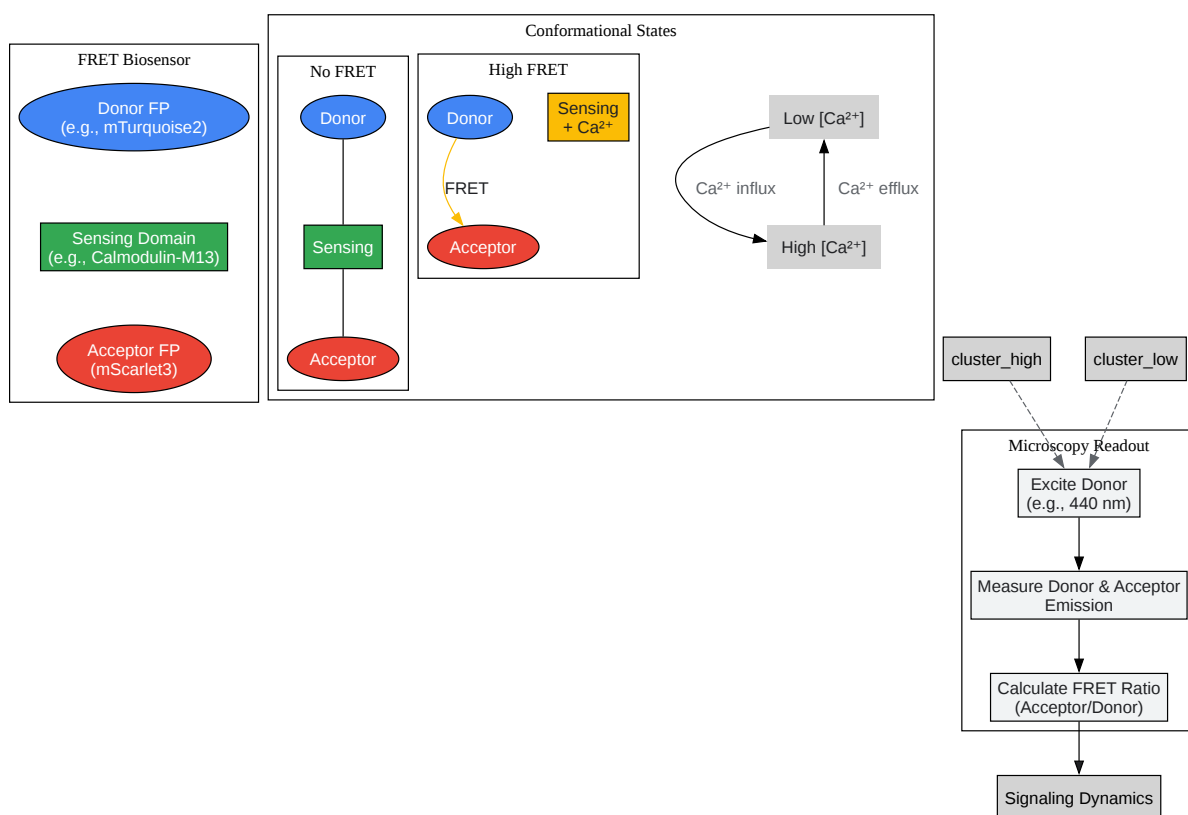
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Workflow for using mScarlet3 as a fusion tag.

FRET-Based Biosensors

mScarlet3 is an excellent FRET acceptor for green fluorescent protein donors like mNeonGreen or mTurquoise2, enabling the development of robust biosensors for monitoring

intracellular signaling events such as changes in calcium concentration.^{[9][10]}



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Calcium signaling pathway monitored by a FRET biosensor using mScarlet3.

Conclusion

mScarlet3 represents a significant advancement in the field of red fluorescent proteins. Its unparalleled brightness, rapid and complete maturation, and excellent performance in fusion constructs and as a FRET acceptor make it an invaluable tool for researchers in cell biology, neuroscience, and drug development. The detailed protocols and application workflows provided in this guide aim to facilitate its adoption and empower scientists to explore cellular processes with greater clarity and precision.

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